(r,r)-Methyl-ferrocelane

Beschreibung

Historical Context and Evolution of Ferrocene (B1249389) Chemistry

The field of organometallic chemistry, which bridges organic and inorganic chemistry, was significantly advanced by the discovery of ferrocene in 1951. libretexts.orgacs.org This discovery occurred serendipitously in two separate instances. Researchers at British Oxygen were attempting to synthesize amines from hydrocarbons and nitrogen, while chemists Peter L. Pauson and Thomas J. Kealy at Duquesne University were trying to prepare fulvalene (B1251668) through the oxidative dimerization of cyclopentadiene. wikipedia.org Instead of their intended products, they synthesized a remarkably stable, orange crystalline powder, which they named dicyclopentadienyliron. acs.orgwikipedia.org

Initially, the structure of this new organo-iron compound was incorrectly proposed. libretexts.orgwikipedia.org However, its unusual stability prompted intense investigation. wikipedia.org The now-famous "sandwich" structure, where an iron(II) ion is situated between two parallel cyclopentadienyl (B1206354) (Cp) rings, was independently elucidated by Geoffrey Wilkinson and Robert Burns Woodward, and by Ernst Otto Fischer. libretexts.orgwikipedia.org This novel bonding concept, where all ten carbon atoms are equally bonded to the central iron atom, was a breakthrough that sparked the rapid expansion of modern organometallic chemistry. acs.orgresearchgate.net The significance of this discovery was recognized with the 1973 Nobel Prize in Chemistry, awarded to Wilkinson and Fischer for their work on organometallic sandwich compounds. wikipedia.org

The discovery of ferrocene's aromatic-like reactivity and its thermal stability opened the door for extensive derivatization. researchgate.netbritannica.com Chemists began to functionalize the cyclopentadienyl rings, leading to a vast array of ferrocene derivatives with tailored electronic and steric properties. researchgate.netmdpi.com This evolution from the parent ferrocene molecule to complex, functionalized derivatives established ferrocene as a versatile scaffold in many areas of chemistry, particularly in the design of ligands for catalysis. researchgate.netrsc.org

Significance of Planar Chirality in Organometallic Systems

A key feature that makes ferrocene derivatives particularly valuable is the potential for planar chirality. mdpi.com Planar chirality arises when a molecule has a plane of chirality, meaning it lacks a plane of symmetry due to out-of-plane groups. In the case of ferrocene, introducing two or more different substituents onto one of the cyclopentadienyl rings breaks the molecule's symmetry, creating a chiral plane. mdpi.commdpi.com This results in non-superimposable mirror images, or enantiomers. nih.gov

This form of stereochemistry is distinct from central (a stereogenic atom) or axial chirality and is a defining characteristic of many substituted metallocenes. mdpi.com The access to enantiomerically pure planar chiral ferrocenes has become crucial, driving the development of efficient asymmetric synthesis and enantioseparation methods. nih.govnih.gov

The significance of planar chirality in organometallic systems lies primarily in its application in asymmetric catalysis. nih.govacs.org Chiral ferrocene ligands, possessing this structural feature, can coordinate to a metal center and create a chiral environment. nih.gov This chiral space can influence the stereochemical outcome of a chemical reaction, enabling the synthesis of a specific enantiomer of a product. This is highly desirable in fields such as pharmaceuticals and materials science, where the biological activity or material properties can be dependent on a single enantiomeric form. The rigid and bulky framework of the ferrocene scaffold, combined with the ease of derivatization, allows for the fine-tuning of these ligands for high efficiency and selectivity in a wide range of catalytic transformations. rsc.orgacs.org

Overview of (r,r)-Methyl-ferrocelane within Chiral Ligand Design

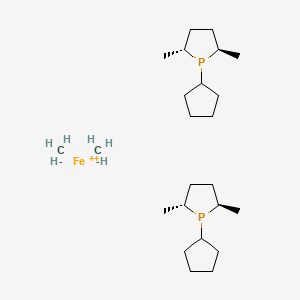

This compound, also known as 1,1'-Bis[(2R,5R)-2,5-dimethylphospholano]ferrocene, is a prime example of a chiral ferrocene derivative designed for use in asymmetric catalysis. americanelements.com It belongs to a class of C2-symmetric ferrocene diphosphine ligands. The chirality in this compound stems from the stereogenic centers on the phospholane (B1222863) rings attached to the ferrocene core. The "(R,R)" designation refers to the specific stereochemical configuration at these centers.

This compound is part of the broader family of ferrocene-based ligands that are considered "privileged structures" in asymmetric catalysis due to their unique properties and proven success. rsc.org The design of such ligands often involves creating a rigid and well-defined chiral pocket around a metal catalyst to control the enantioselectivity of reactions. nih.gov

Detailed research has shown the effectiveness of catalysts derived from ligands like this compound. For instance, rhodium complexes incorporating this compound have been employed as catalysts in the enantioselective intramolecular hydroalkoxylation of allenes, a reaction used to synthesize chiral cyclic ethers which are valuable building blocks in organic synthesis. researchgate.net These catalytic systems have demonstrated the ability to produce products with high yields and excellent enantioselectivities. researchgate.netresearchgate.net The compound's utility highlights the successful application of the principles of chiral ligand design, where the ferrocene backbone provides a robust and tunable platform for creating highly effective asymmetric catalysts. nih.govchemscene.com

Table 1: Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 540475-45-4 | chemscene.comcatsyn.com |

| Molecular Formula | C₂₂H₃₂FeP₂ | americanelements.comchemscene.com |

| Molecular Weight | 414.28 g/mol | americanelements.comchemscene.com |

| IUPAC Name | 1,1'-Bis[(2R,5R)-2,5-dimethyl-1-phospholanyl]ferrocene | americanelements.com |

| Synonyms | (R,R)-Me-Ferrocelane | americanelements.comchemscene.com |

| Appearance | Yellow solid | americanelements.com |

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

carbanide;(2R,5R)-1-cyclopentyl-2,5-dimethylphospholane;iron(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C11H21P.2CH3.Fe/c2*1-9-7-8-10(2)12(9)11-5-3-4-6-11;;;/h2*9-11H,3-8H2,1-2H3;2*1H3;/q;;2*-1;+2/t2*9-,10-;;;/m11.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBWUTRKMUDYCHS-UIBZXYQVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH3-].[CH3-].CC1CCC(P1C2CCCC2)C.CC1CCC(P1C2CCCC2)C.[Fe+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[CH3-].[CH3-].C[C@@H]1CC[C@H](P1C2CCCC2)C.C[C@@H]1CC[C@H](P1C2CCCC2)C.[Fe+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H48FeP2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80746196 | |

| Record name | Iron(2+) methanide--(2R,5R)-1-cyclopentyl-2,5-dimethylphospholane (1/2/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80746196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

540475-45-4 | |

| Record name | Iron(2+) methanide--(2R,5R)-1-cyclopentyl-2,5-dimethylphospholane (1/2/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80746196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for R,r Methyl Ferrocelane and Analogues

Stereoselective Synthetic Pathways

Stereoselective methods are crucial for the synthesis of enantiomerically pure ferrocenes. These methods can be broadly categorized into diastereoselective, enantioselective, and chiral resolution techniques.

Diastereoselective Directed ortho-Metalation Approaches

Directed ortho-metalation (DoM) is a powerful tool for the functionalization of aromatic and heteroaromatic compounds, and its application to ferrocene (B1249389) chemistry has enabled the synthesis of a variety of substituted derivatives. In the context of chiral ferrocenes, diastereoselective DoM strategies often employ a chiral auxiliary attached to the ferrocene core to direct the metalation to a specific position and control the stereochemistry of the incoming electrophile.

One common approach involves the use of chiral oxazolines derived from amino acids. For instance, the lithiation of a chiral ferrocenyl oxazoline, followed by quenching with an electrophile, can proceed with high diastereoselectivity. The chiral auxiliary is later removed to afford the desired enantiopure ferrocene derivative. The stereochemical outcome of the reaction is dictated by the stereochemistry of the oxazoline auxiliary. Research has demonstrated that the use of an in situ generated palladium dimer can lead to the formation of a single diastereoisomer in the reaction of an enantiopure ferrocenyl oxazoline with simple benzene snnu.edu.cn.

Another notable example is the use of (-)-sparteine as a chiral ligand in the directed ortho-metalation of 1,1′-N,N,N′,N′-tetraisopropylferrocenedicarboxamide. This methodology has been successfully employed in the stereoselective preparation of planar chiral ferrocenes, yielding a variety of highly enantioenriched mono- and doubly functionalized derivatives.

| Chiral Auxiliary/Ligand | Substrate | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) |

| Ferrocenyl Oxazoline | (S)-1-ferrocenyl-2-methyloxazoline | Benzene | >99:1 | - |

| (-)-Sparteine | 1,1′-N,N,N′,N′-tetraisopropylferrocenedicarboxamide | Various | High | - |

Enantioselective C−H Bond Functionalization Techniques

Enantioselective C−H bond functionalization has emerged as a highly efficient and atom-economical strategy for the synthesis of chiral molecules. In ferrocene chemistry, this approach allows for the direct introduction of functional groups onto the cyclopentadienyl (B1206354) rings with high enantiocontrol, bypassing the need for pre-functionalized starting materials.

Palladium catalysis has been extensively explored for the enantioselective C−H functionalization of ferrocenes. A common strategy involves the use of a directing group, such as a dimethylaminomethyl group, to guide the palladium catalyst to a specific C−H bond. The enantioselectivity is then induced by a chiral ligand. Monoprotected amino acids (MPAAs), such as Boc-L-Val-OH, have proven to be highly effective ligands for these transformations, affording planar chiral ferrocenes with excellent enantioselectivities (up to 99% ee) in reactions with arylboronic acids acs.org.

Recent advancements have also seen the development of rhodium(I)-catalyzed enantioselective C–H bond arylation of ferroceneformaldehydes. This method utilizes a phosphoramidite ligand and tolerates a range of aryl halides as coupling partners, providing access to planar chiral ferroceneformaldehydes in good yields and with outstanding enantioselectivity.

| Catalyst System | Substrate | Coupling Partner | Enantiomeric Excess (ee) | Yield (%) |

| Pd(OAc)₂ / Boc-L-Val-OH | N,N-Dimethylaminomethylferrocene | Arylboronic Acids | Up to 99% | 14-81% |

| Rh(I) / Phosphoramidite | Ferroceneformaldehydes | Aryl Halides | >99% | Up to 83% |

Transition Metal-Catalyzed Synthetic Routes

Transition metal catalysis has revolutionized organic synthesis, and it plays a pivotal role in the construction of functionalized ferrocene derivatives. Palladium and nickel are among the most versatile metals for these transformations.

Palladium-Catalyzed Cyclization and Functionalization

Palladium-catalyzed reactions are at the forefront of modern synthetic chemistry, and they have been extensively applied to the synthesis of ferrocene derivatives. Palladium's ability to catalyze a wide range of transformations, including C-H activation, cross-coupling, and cyclization reactions, makes it an invaluable tool for ferrocene functionalization.

A notable example is the palladium-catalyzed enantioselective annulation of N,N-disubstituted aminomethylferrocene derivatives with diarylethynes beilstein-journals.orgnih.govbeilstein-journals.org. This reaction, which utilizes a chiral N-Boc-L-amino acid as a ligand, provides access to planar chiral ferrocenes with excellent enantioselectivities, although the yields are often moderate beilstein-journals.orgnih.govbeilstein-journals.org. The resulting annulated ferrocenes can be further transformed into valuable P,N-ligands for asymmetric catalysis beilstein-journals.orgnih.govbeilstein-journals.org.

Palladium-catalyzed direct C-H acylation of ferrocene derivatives offers another efficient route to planar chiral ferrocenes. This one-pot reaction can deliver 2-acyl-1-dimethylaminomethylferrocenes in high yields and with excellent enantiomeric excess nih.gov. The products of these reactions are versatile intermediates that can be converted into a variety of chiral ligands nih.gov.

| Reaction Type | Catalyst System | Substrates | Product | Enantiomeric Excess (ee) | Yield (%) |

| Annulation | Pd(OAc)₂ / Boc-L-Val-OH | Aminomethylferrocenes, Diarylethynes | Planar Chiral Ferrocenes | 92-99% | 28-45% |

| Direct Acylation | Pd(OAc)₂ / Chiral Ligand | Ferrocene Derivatives, Diketones | 2-Acyl-1-dimethylaminomethylferrocenes | Up to 98% | Up to 85% |

| Direct Coupling | Pd(OAc)₂ / Boc-L-Val-OH | Aminomethylferrocenes, Arylboronic Acids | Planar Chiral Ferrocenes | Up to 99% | 14-81% |

Nickel-Catalyzed Transformations

While palladium catalysis is more established in ferrocene chemistry, nickel-catalyzed transformations have gained increasing attention as a more sustainable and cost-effective alternative. Nickel catalysts can promote a variety of cross-coupling reactions, enabling the formation of C-C and C-heteroatom bonds on the ferrocene scaffold.

Nickel-catalyzed C-N cross-coupling reactions of (hetero)aryl chlorides with amines have been successfully applied to ferrocene-containing substrates. The use of 1,1′-bis(diphenylphosphino)ferrocene (dppf) and its analogues as ligands has been shown to be effective in these transformations. These reactions provide a direct method for the synthesis of aminoferrocene derivatives, which are important building blocks for more complex molecules.

Recent studies have also explored nickel-catalyzed reductive cross-coupling reactions of aryl and heteroaryl chlorides. These methods offer a novel approach to the synthesis of biaryl compounds containing a ferrocenyl moiety.

| Reaction Type | Catalyst System | Substrates | Product | Yield (%) |

| C-N Cross-Coupling | Ni(COD)₂ / dppf analogues | (Hetero)aryl Chlorides, Amines | Aminoferrocene Derivatives | Varies |

| Reductive Cross-Coupling | Nickel Catalyst | Aryl/Heteroaryl Chlorides | Ferrocenyl Biaryls | Varies |

Rhodium-Catalyzed Approaches

Rhodium catalysis has emerged as a powerful tool for the asymmetric synthesis of planar chiral ferrocenes. These methods often rely on the directed C-H functionalization of a ferrocene scaffold, where a coordinating group guides the metal catalyst to a specific C-H bond, enabling its enantioselective transformation.

Recent advancements have demonstrated the utility of rhodium(I)-catalyzed C-H arylation of ferrocene formaldehydes as a versatile route to 1,2-disubstituted planar chiral ferrocene derivatives. acs.org In this approach, an in situ generated imine from the ferrocene formaldehyde acts as a directing group, facilitating the rhodium-catalyzed coupling with a diverse range of aryl halides. acs.org The use of a chiral phosphoramidite ligand is crucial for achieving high enantioselectivity in the C-H arylation step. acs.org The resulting aldehyde functionality serves as a synthetic handle for further transformations, allowing for the synthesis of a wide array of derivatives, including chiral (aminoferrocenyl)phosphine ligands. acs.org

Another significant rhodium-catalyzed methodology involves the intramolecular C-H silylation to construct planar chiral benzosiloloferrocenes. snnu.edu.cn Chiral diene ligands are employed to induce enantioselectivity in this dehydrogenative coupling reaction, leading to the formation of silylated products in good yields and with high levels of enantioselectivity. snnu.edu.cn While not a direct synthesis of (r,r)-Methyl-ferrocelane, this method highlights the potential of rhodium catalysis for creating stereodefined ferrocenyl structures.

Furthermore, rhodium-catalyzed annulation reactions of N-methoxyferrocenecarboxamides with internal alkynes provide a pathway to planar chiral ferrocenes. snnu.edu.cn The use of a chiral Cp*Rh complex has been shown to induce asymmetry in this process, offering a proof-of-concept for this synthetic strategy. snnu.edu.cn

The versatility of rhodium catalysis is further exemplified by the asymmetric hydrogenation of various prochiral olefins using chiral rhodium complexes derived from ferrocenyl ligands. For instance, novel pyrrolidine-substituted ferrocene-derived ligands have been successfully employed in the rhodium-catalyzed asymmetric hydrogenation of dehydroamino acid esters and α-aryl enamides, achieving excellent enantioselectivities. mdpi.com Chiral (iminophosphoranyl)ferrocenes have also proven to be highly effective ligands for rhodium-catalyzed asymmetric hydrogenation, yielding products with up to 99% enantiomeric excess. acs.org

| Catalyst System | Substrate Type | Product Type | Enantioselectivity (ee) |

| Rh(I)/Chiral Phosphoramidite | Ferrocene Formaldehydes | 1,2-Disubstituted Ferrocenes | High |

| Rh/Chiral Diene Ligand | Ferrocenyl Silanes | Benzosiloloferrocenes | Moderate to Good |

| Chiral Cp*Rh Complex | N-methoxyferrocenecarboxamides | Annulated Ferrocenes | Up to 46% |

| Rh/Pyrrolidinyl Ferrocene Ligand | Dehydroamino Acid Esters | Chiral Amino Acid Precursors | >99.9% |

| Rh/(Iminophosphoranyl)ferrocene Ligand | Prochiral Olefins | Chiral Alkanes | Up to 99% |

Cobalt-Catalyzed Asymmetric Synthesis Strategies

Cobalt catalysis has recently gained prominence as an effective alternative for the asymmetric synthesis of planar chiral ferrocene derivatives, particularly through C(sp²)–C(sp³) bond formation. chinesechemsoc.orgchinesechemsoc.org This approach offers a direct method for introducing alkyl groups onto the ferrocene backbone with high stereocontrol.

A notable example is the cobalt-catalyzed asymmetric C-H allylation of ferrocene thioamides. chinesechemsoc.orgchinesechemsoc.org Enabled by a binaphthyl-based chiral Cp*Co catalyst, this reaction allows for the coupling of ferrocene thioamides with allyl carbonates, yielding the corresponding planar chiral allylation products in good yields and with high enantioselectivity (up to 95% ee). chinesechemsoc.org Mechanistic studies have revealed that the reaction proceeds via migratory insertion of a cyclometalated intermediate into the allyl carbonate, followed by β-oxygen elimination. chinesechemsoc.org This cobalt-based catalytic system has demonstrated superior activity compared to its rhodium and iridium analogues for this specific transformation. chinesechemsoc.org

The synthetic utility of this method is underscored by the ability to perform gram-scale reactions and the subsequent derivatization of the planar chiral products into valuable phosphine-olefin ligands. chinesechemsoc.org These ligands have shown promise in asymmetric conjugate addition reactions. chinesechemsoc.org The development of cobalt-catalyzed methods provides a complementary strategy to the more established palladium- and rhodium-catalyzed C-H functionalizations for the synthesis of complex chiral ferrocenes.

Rational Design and Synthesis of Functionalized this compound Derivatives

The rational design and synthesis of functionalized this compound derivatives are crucial for tailoring their properties for specific applications, particularly in asymmetric catalysis. This involves strategic modifications of the ferrocene core, the introduction of various chiral and donor groups, and the construction of more complex ligand architectures.

Modification of the ferrocenyl backbone is a key strategy for fine-tuning the steric and electronic properties of this compound derivatives. Transition-metal-catalyzed C-H bond functionalization has become a primary tool for introducing a wide range of substituents directly onto the cyclopentadienyl rings. snnu.edu.cn

Asymmetric C-H activation allows for the direct installation of functional groups in an enantioselective manner, obviating the need for pre-functionalized substrates or stoichiometric chiral auxiliaries. snnu.edu.cn Methodologies such as palladium-catalyzed enantioselective C(sp²)-H arylation of ferrocenyl ketones, using a catalytic amount of an amino acid as a transient directing group, have been developed to access ferrocene scaffolds with both planar and central chirality. acs.org

Furthermore, the synthesis of homoannularly bridged ferrocene derivatives, such as 1,2-(tetramethylene)-ferrocene, demonstrates another approach to backbone modification. mdpi.com This is achieved through a sequence of Friedel-Crafts acylation, reduction, and ring-closing reactions. mdpi.com Such modifications can impose conformational rigidity and alter the electronic properties of the ferrocene core.

The introduction of diverse chiral auxiliaries and donor groups is fundamental to the design of effective ferrocene-based ligands. These groups play a critical role in creating the chiral environment necessary for asymmetric induction in catalytic reactions.

One successful strategy involves the incorporation of chiral pyrrolidine moieties onto the ferrocene scaffold. The synthesis of such ligands can be achieved through a multi-step sequence starting from ferrocene, involving Friedel-Crafts acylation, enantioselective reduction, acetylation, and substitution with an appropriate amine. mdpi.com The resulting pyrrolidinyl ferrocene can then be further functionalized, for example, by ortho-lithiation and quenching with a phosphine (B1218219) chloride to introduce phosphine donor groups. mdpi.com

The synthesis of chiral (iminophosphoranyl)ferrocenes represents another approach to introducing novel donor groups. acs.org These ligands can be prepared from readily available starting materials such as 1,1'-bis(diphenylphosphino)-2-[(dimethylamino)ethyl]ferrocene through reactions with aryl azides. acs.org The resulting ligands can coordinate to metal centers in various modes, influencing their catalytic activity and selectivity. acs.org

The construction of multi-ferrocene-based ligand architectures offers a pathway to ligands with unique redox properties and potentially enhanced catalytic performance. These complex structures can be assembled through various synthetic strategies. nih.govresearchgate.net

A review of multiferrocenyl-containing ligands highlights their synthesis, characterization, and applications. nih.gov The synthesis of such ligands can involve the coupling of ferrocenyl units through various linkers or the use of ferrocene as a scaffold for the assembly of multiple donor groups. For example, bis(ferrocenyl)(alkyl)phosphanes can be prepared by reacting ferrocene with alkyldichlorophosphanes in the presence of a Lewis acid. acs.org

The development of synthetic methodologies for conjugated ferrocene-alkyne systems terminated with thioacetates provides a route to symmetric, asymmetric, and multi-ferrocene systems. researchgate.net These conjugated systems exhibit interesting electronic properties and have potential applications in molecular electronics. researchgate.net The synthesis of such complex architectures underscores the versatility of ferrocene chemistry and the potential for creating highly sophisticated and functional molecules based on the this compound motif.

Elucidation of Stereochemical and Electronic Properties of R,r Methyl Ferrocelane

Advanced Spectroscopic Characterization for Conformational Analysis

Spectroscopic techniques are pivotal in understanding the three-dimensional structure and dynamic behavior of chiral molecules like (r,r)-Methyl-ferrocelane in solution.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed insights into the molecular structure and dynamic processes of this compound. In proton NMR (¹H NMR), the protons on the cyclopentadienyl (B1206354) (Cp) rings of ferrocene (B1249389) derivatives typically exhibit characteristic signals in the aromatic region. For this compound, these protons are expected to resonate around 4.16 ppm, consistent with the aromatic nature of the ferrocene core.

The dynamics of this compound are characterized by the rotation of the two cyclopentadienyl rings around the central iron atom. At room temperature, this rotation is rapid on the NMR timescale, resulting in averaged signals for the Cp protons. However, variable-temperature NMR studies can resolve the individual conformers. For similar ferrocene derivatives, coalescence of signals is often observed at temperatures in the range of 193-220 K. Below these temperatures, the ring rotation slows sufficiently to allow for the observation of distinct signals for the different proton environments in a specific, fixed conformation. This phenomenon, known as decoalescence, enables the direct measurement of rotational energy barriers through lineshape analysis.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful chiroptical techniques for determining the absolute configuration and solution-state conformation of chiral molecules. VCD measures the differential absorption of left and right circularly polarized infrared light by vibrational transitions, while ECD probes the same phenomenon in electronic transitions in the UV-visible range.

For chiral ferrocene derivatives, VCD and ECD spectra, when compared with spectra predicted by quantum chemical calculations (such as Density Functional Theory), can provide an unambiguous assignment of the absolute configuration (AC). nih.gov In studies of other chiral ferrocenes, specific VCD and ECD bands have been identified as diagnostic markers for the AC. nih.gov However, a detailed literature search did not yield specific experimental or theoretical VCD/ECD studies focused solely on this compound. Therefore, its specific chiral signatures as determined by these methods are not documented in the available scientific literature.

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure

Single-crystal X-ray crystallography is the definitive method for the unambiguous determination of the absolute configuration of chiral molecules. iciq.orgresearchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a precise three-dimensional model of the molecule can be constructed, revealing the spatial arrangement of its atoms and confirming its stereochemistry. This technique is widely applied to chiral ferrocene derivatives to establish their absolute structures. iciq.orgresearchgate.net

Despite the utility of this technique, a search of the crystallographic literature did not uncover a published crystal structure for this compound. Consequently, detailed data on its solid-state conformation, bond lengths, and bond angles are not available.

Electrochemical Properties and Redox Behavior of the Ferrocelane Core

The electrochemical behavior of this compound is centered on the iron atom of the ferrocene core, which undergoes a reversible one-electron oxidation from Fe(II) to Fe(III). This process forms the corresponding ferrocenium (B1229745) cation. This redox behavior can be readily studied using techniques like cyclic voltammetry. nih.govmdpi.com

The redox potential of ferrocene derivatives is sensitive to the electronic nature of the substituents on the cyclopentadienyl rings. researchgate.net Electron-donating groups, such as methyl groups, increase the electron density at the iron center, making it easier to oxidize. This results in a cathodic shift (a decrease) of the redox potential compared to unsubstituted ferrocene. nih.gov Studies on a series of methylated ferrocenes have demonstrated a clear trend: the redox potential decreases as the number of methyl groups increases. nih.gov While a specific experimental value for this compound is not reported, based on the trend observed for other methyl-substituted ferrocenes, its redox potential is estimated to be lower than that of unsubstituted ferrocene (+0.403 V vs. SCE).

| Compound | Number of Methyl Groups | E1/2 (V vs. SCE) in Acetonitrile |

|---|---|---|

| Ferrocene (Fc) | 0 | +0.403 |

| Dimethylferrocene (Me2Fc) | 2 | +0.302 |

| Octamethylferrocene (Me8Fc) | 8 | +0.003 |

| Decamethylferrocene (Me10Fc) | 10 | -0.096 |

Table 1: Redox potentials of selected methylated ferrocene derivatives, illustrating the effect of electron-donating methyl groups. Data sourced from nih.gov.

Theoretical and Computational Insights into Ligand Conformation and Electronic Structure

Theoretical and computational methods, particularly Density Functional Theory (DFT), are essential tools for understanding the geometry and electronic properties of ferrocene derivatives. researchgate.nettu-braunschweig.de

DFT calculations are widely used to predict the most stable (ground state) geometries of molecules. For ferrocene and its derivatives, a key conformational feature is the relative orientation of the two cyclopentadienyl rings, which can be eclipsed (D5h symmetry in unsubstituted ferrocene) or staggered (D5d symmetry). DFT studies have shown that for unsubstituted ferrocene, the eclipsed conformer is slightly lower in energy and represents the true minimum structure. researchgate.net The introduction of substituents influences the rotational barrier and the preferred conformation.

Molecular Dynamics Simulations for Dynamic Behavior

The dynamic behavior of ferrocene and its derivatives is largely characterized by the rotation of the two Cp rings relative to each other. In unsubstituted ferrocene, this rotation is relatively free, with a low energy barrier. smolecule.com However, the substitution pattern in this compound introduces significant steric and electronic effects that modulate this dynamic behavior.

MD studies on the parent ferrocene molecule have shown a strong temperature dependence on its conformational preferences. researchgate.net At very low temperatures (below 18 K), ferrocene predominantly adopts an eclipsed conformation. As the temperature increases, the molecule gains sufficient thermal energy to overcome the rotational barrier, leading to fluctuations and the population of other conformations, including staggered and eclipsed-like structures. researchgate.net

While specific MD simulation data for this compound is not extensively published, findings from related ferrocene derivatives allow for well-founded inferences. The development of specialized molecular mechanics force fields for ferrocene-containing molecules has enabled accurate simulations of their geometries and dynamic properties. researchgate.net These simulations can reproduce experimental data from X-ray crystallography and NMR, providing confidence in their predictive power. researchgate.net

For this compound, simulations would be expected to show a significantly higher rotational barrier for the Cp rings compared to unsubstituted ferrocene, a fact supported by experimental data. smolecule.com This increased barrier arises from the steric hindrance imposed by the methyl substituents. The simulations would likely reveal a strong preference for an eclipsed or near-eclipsed conformation to minimize these steric clashes. The dynamic simulations would map the potential energy surface of this rotation, quantifying the energy minima and transition states.

Key parameters that can be extracted from MD simulations to describe the dynamic behavior include the dihedral angle between the Cp rings, root-mean-square deviation (RMSD) to measure structural stability, and radial distribution functions to understand intramolecular and solvent interactions. mdpi.com

The table below summarizes key dynamic parameters for ferrocene based on MD simulations and highlights the expected modifications for this compound based on its unique substitution.

Mechanistic Investigations of R,r Methyl Ferrocelane in Catalysis

Mechanistic Pathways of Transition Metal-Catalyzed Reactions

Transition metal-catalyzed reactions are characterized by a series of elementary steps that constitute a catalytic cycle. The ligand bound to the metal center plays a critical role in influencing the kinetics and stereoselectivity of these steps. For catalysts incorporating (r,r)-Methyl-ferrocelane, the mechanistic pathways are dictated by the interplay between the metal's electronic properties and the steric and electronic attributes of the chiral ligand.

While a universally applicable catalytic cycle for all reactions involving this compound does not exist, a general framework can be extrapolated from studies on analogous chiral ferrocenyl phosphine (B1218219) ligands in key transformations such as asymmetric hydrogenation and cross-coupling reactions. These cycles typically involve a sequence of oxidative addition, migratory insertion, and reductive elimination steps.

For instance, in a palladium-catalyzed asymmetric allylic alkylation, the catalytic cycle would likely commence with the coordination of the palladium(0)-(this compound) complex to the allylic substrate. This is followed by oxidative addition to form a π-allyl palladium(II) intermediate. The chiral environment created by the this compound ligand then directs the nucleophilic attack on one of the termini of the allyl moiety, leading to the enantioselective formation of the product. The final step is the reductive elimination of the product and regeneration of the palladium(0) catalyst, which can then enter a new cycle. The bulky and rigid structure of the ferrocene (B1249389) backbone is instrumental in creating a well-defined chiral pocket around the metal center, thereby influencing the facial selectivity of the nucleophilic attack. nih.gov

Similarly, in rhodium-catalyzed asymmetric hydrogenation of olefins, the catalytic cycle is thought to involve the coordination of the olefin to a rhodium(I)-(this compound) complex. Subsequent oxidative addition of hydrogen gas leads to a rhodium(III)-dihydride species. This is followed by the migratory insertion of the olefin into a rhodium-hydride bond, a step that is often stereodetermining. The chiral disposition of the phosphine groups on the this compound ligand dictates the preferred binding face of the prochiral olefin and the subsequent pathway of insertion, ultimately controlling the chirality of the final product. Reductive elimination of the saturated product regenerates the rhodium(I) catalyst.

Table 1: Plausible Catalytic Cycle Steps in Asymmetric Hydrogenation with a Rh-(r,r)-Methyl-ferrocelane Catalyst

| Step | Description | Key Role of this compound |

| 1. Catalyst Activation | Formation of a coordinatively unsaturated Rh(I) species. | Steric bulk can facilitate the dissociation of other ligands. |

| 2. Substrate Coordination | Binding of the prochiral olefin to the Rh(I) center. | The chiral pocket dictates the preferred enantioface coordination. |

| 3. Oxidative Addition | Addition of H₂ to form a Rh(III)-dihydride complex. | Electronic properties of the phosphine influence the rate of this step. |

| 4. Migratory Insertion | Insertion of the olefin into a Rh-H bond. | Stereochemistry of the product is determined in this step. |

| 5. Reductive Elimination | Elimination of the hydrogenated product. | Regenerates the active Rh(I) catalyst for the next cycle. |

The direct observation and characterization of catalytic intermediates are paramount for validating proposed mechanistic pathways. While specific data for this compound are scarce, studies on similar ferrocenyl phosphine complexes provide valuable insights. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, and mass spectrometry are instrumental in identifying these transient species.

In palladium-catalyzed cross-coupling reactions, key intermediates such as the oxidative addition adducts and the transmetalation complexes have been isolated and characterized for catalysts bearing related phosphine ligands. These studies reveal the coordination geometry around the metal center and the spatial arrangement of the ligands, which are crucial for understanding the transfer of chirality. For a catalyst derived from this compound, it is anticipated that the resulting palladium complexes would adopt a square planar geometry, with the chiral ligand enforcing a specific orientation of the substrates.

Computational studies, particularly density functional theory (DFT) calculations, have also become a powerful tool for elucidating the structures and relative energies of intermediates and transition states that are difficult to observe experimentally. Such studies on analogous systems suggest that non-covalent interactions between the ligand and the substrate play a significant role in stabilizing the key intermediates that lead to the major enantiomer. nih.gov

For many transition metal-catalyzed reactions, the oxidative addition or the reductive elimination step is often rate-determining. In the context of a reaction catalyzed by a complex of this compound, the specific RDS would depend on the nature of the metal, the substrates, and the reaction conditions. For example, in certain palladium-catalyzed cross-coupling reactions, the reductive elimination step has been found to be rate-limiting. The electronic properties of the this compound ligand, influenced by the electron-donating nature of the phosphine groups and the ferrocenyl backbone, can significantly impact the energetics of this step.

Kinetic experiments, such as monitoring the reaction progress over time under varying concentrations of reactants and catalyst, can provide the rate law for the reaction. The form of the rate law can offer clues about the species involved in the rate-determining step. For instance, a first-order dependence on the catalyst concentration and the substrate concentration, and a zero-order dependence on the nucleophile concentration in an allylic alkylation reaction would suggest that the oxidative addition is the rate-determining step.

Role of the Chiral Ferrocelane Moiety in Enantiocontrol

The remarkable ability of this compound to induce high enantioselectivity stems directly from the unique stereochemical features of its ferrocene-based structure. The combination of planar chirality and the steric and electronic effects of the substituents creates a highly effective chiral environment for the catalytic transformation.

The ferrocene unit in this compound is a planar chiral element. This arises from the disubstituted nature of one or both cyclopentadienyl (B1206354) rings in a way that breaks the plane of symmetry of the molecule. This planar chirality, in conjunction with the central chirality that can be present in substituents, creates a rigid and well-defined three-dimensional structure. nih.gov

The stereoelectronic effects of this scaffold are twofold. Electronically, the ferrocene moiety is electron-rich and can influence the electron density at the metal center through the phosphine donors. This can affect the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination. The electronic properties of ferrocene can be tuned by the introduction of electron-donating or electron-withdrawing groups on the cyclopentadienyl rings, although in this compound, the primary electronic influence comes from the phosphine groups and the inherent nature of the ferrocenyl backbone.

Stereochemically, the bulky ferrocene backbone provides a rigid framework that restricts the conformational flexibility of the ligand-metal complex. This rigidity is crucial for creating a well-defined chiral pocket around the metal's active site. The substituents on the cyclopentadienyl rings project into this pocket, creating steric hindrance that favors the binding of the prochiral substrate in a specific orientation.

Table 2: Key Structural Features of the Ferrocelane Scaffold for Enantiocontrol

| Feature | Description | Impact on Catalysis |

| Planar Chirality | The non-superimposable mirror image relationship of the substituted cyclopentadienyl ring(s). | Establishes a fundamental chiral environment around the metal center. |

| Rigid Backbone | The ferrocene sandwich structure provides a conformationally restricted framework. | Creates a well-defined and predictable chiral pocket. |

| Steric Bulk | The spatial volume occupied by the ferrocene unit and its substituents. | Dictates the facial selectivity of substrate binding and approach of reagents. |

| Tunable Electronics | The electron density of the ferrocene can be modified. | Influences the rates of elementary steps in the catalytic cycle. |

The process of chiral recognition, whereby the chiral catalyst differentiates between the two enantiotopic faces or groups of a prochiral substrate, is governed by the interactions between the ligand and the substrate within the coordination sphere of the metal. In the case of this compound, these interactions are primarily non-covalent and steric in nature.

The chiral pocket created by the ligand forces the substrate to adopt a conformation that minimizes steric clashes. This preferential binding conformation places one of the prochiral faces of the substrate in a more favorable position for the subsequent chemical transformation. For example, in the hydrogenation of a ketone, the ketone will coordinate to the metal in such a way that one face is shielded by a bulky part of the this compound ligand, while the other face is exposed for the hydride transfer to occur.

Computational modeling has been instrumental in visualizing these ligand-substrate interactions. These models often reveal crucial non-covalent interactions, such as CH-π interactions between the substrate and the cyclopentadienyl rings of the ferrocene, which can further stabilize the transition state leading to the major enantiomer. The specific (r,r) configuration of the methyl groups in this compound plays a decisive role in defining the precise shape and steric landscape of the chiral pocket, thereby dictating the outcome of the enantioselective catalytic reaction.

Despite a comprehensive search for scholarly articles and data on the chemical compound "this compound," it has not been possible to locate the specific, in-depth information required to generate the article as per the detailed outline provided.

Without access to primary research data for "this compound," generating a scientifically accurate and thorough article that adheres to the user's explicit instructions and content requirements is not possible. The detailed mechanistic and computational insights requested appear to be either unpublished or contained within proprietary research.

Applications of R,r Methyl Ferrocelane in Asymmetric Catalysis

Asymmetric Hydrogenation Reactions

Catalytic asymmetric hydrogenation is a fundamental and atom-economical method for the synthesis of chiral molecules. Ferrocene-based ligands, owing to their modularity and stability, have been successfully employed in the enantioselective reduction of various prochiral substrates, including olefins and imines.

Chiral ferrocene-derived ligands have proven proficient in the rhodium-catalyzed asymmetric hydrogenation of dehydroamino acid esters and α-aryl enamides. nih.gov These reactions are crucial for producing chiral amino acid precursors and other valuable chiral amines. nih.gov For instance, novel pyrrolidine-substituted ferrocenyl ligands have demonstrated the ability to achieve full conversions and excellent enantioselectivities in these hydrogenations. nih.gov

In the realm of imine hydrogenation, iridium complexes bearing P,N-ferrocenyl ligands have been used for the enantioselective reduction of N-aryl and N-alkyl imines. nih.govresearchgate.net These catalytic systems can operate under mild conditions, yielding chiral amines with high yields and enantioselectivities up to 99%. nih.gov The resulting chiral amines are versatile intermediates, particularly after the facile deprotection of the N-aryl group. nih.gov Similarly, organocatalytic methods using chiral phosphoric acids have also been developed for the asymmetric transfer hydrogenation of imines, offering a metal-free alternative. rsc.org

The efficiency of ferrocene-based ligands is highly dependent on their specific structure and the substrate being hydrogenated. The modular synthesis of these ligands allows for fine-tuning of steric and electronic properties to optimize performance for a given transformation. researchgate.net

For the hydrogenation of α-aryl enamides, a key class of olefin substrates, rhodium complexes with ferrocenyl phosphine-phosphoramidite ligands have shown broad applicability. The combination of planar, central, and axial chirality in these ligands can lead to exceptional levels of stereocontrol. nih.gov

Below is a representative table of results for the Rh-catalyzed asymmetric hydrogenation of various α-aryl enamides using a chiral ferrocenyl ligand system.

Table 1: Asymmetric Hydrogenation of α-Aryl Enamides Data synthesized from studies on ferrocene-based ligands. nih.gov

| Entry | Substrate (Ar) | Conversion (%) | Enantiomeric Excess (ee, %) | Configuration |

|---|---|---|---|---|

| 1 | Phenyl | >99 | 95.2 | R |

| 2 | 4-MeO-C₆H₄ | >99 | 96.1 | R |

| 3 | 4-Cl-C₆H₄ | >99 | 97.7 | R |

| 4 | 4-F-C₆H₄ | >99 | 96.5 | R |

| 5 | 2-Naphthyl | >99 | 92.3 | R |

For imine hydrogenation, iridium catalysts featuring P,N-ferrocenyl ligands have also demonstrated a wide substrate scope.

Table 2: Ir-Catalyzed Asymmetric Hydrogenation of N-Aryl Imines Data synthesized from studies on P,N-ferrocenyl ligands. nih.gov

| Entry | Substrate (R¹, R²) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| 1 | Ph, Me | 98 | 96 |

| 2 | 4-MeO-C₆H₄, Me | 99 | 99 |

| 3 | 3-MeO-C₆H₄, Me | 99 | 97 |

| 4 | 2-MeO-C₆H₄, Me | 96 | 95 |

| 5 | Ph, Et | 95 | 94 |

Asymmetric Hydroboration and Hydrosilylation Reactions

Asymmetric hydroboration and hydrosilylation are powerful methods for preparing chiral alcohols and organosilicon compounds, respectively. These reactions involve the addition of a B-H or Si-H bond across a double or triple bond.

The use of earth-abundant metals like cobalt for catalysis is a growing area of interest. Cobalt complexes have been identified as effective catalysts for the hydroboration of alkenes and alkynes. nih.govacs.orgnih.gov For instance, cobalt systems can achieve highly efficient and stereoselective hydroboration of terminal alkynes to furnish valuable vinylboronate esters. nih.govresearchgate.net While various chiral ligands have been explored with cobalt for the asymmetric hydroboration of fluoroalkyl-substituted alkenes, the specific application of ferrocene-based ligands in cobalt-catalyzed hydroboration is an area still under development. acs.org

More complex transformations, such as cascade reactions involving both hydrosilylation and hydroboration, have been developed to rapidly build molecular complexity. A notable example is the enantioselective cobalt-catalyzed cascade hydrosilylation/hydroboration of alkynes. researchgate.net This methodology provides access to valuable enantioenriched 1,1-silylboryl alkanes, which are versatile building blocks in organic synthesis. researchgate.net In this process, the use of a ferrocene-based ligand, (R,S)-Josiphos, was crucial for achieving high enantioselectivity. researchgate.net The reaction proceeds through the initial hydrosilylation of the alkyne, followed by a subsequent hydroboration of the vinylsilane intermediate. researchgate.net

Furthermore, rhodium catalysts paired with ferrocene-based phosphine-oxazoline ligands (phosferrox) have been successfully applied to the enantioselective hydrosilylation of unactivated alkenes. nih.gov This system demonstrates excellent functional group tolerance and provides a direct route to Si-stereogenic silanes with high regioselectivity and enantioselectivity. nih.gov

Table 3: Enantioselective Hydrosilylation of Unactivated Alkenes with a Rh-Ferrocene Catalyst Data synthesized from studies on ferrocene-based phosphine-oxazoline ligands. nih.gov

| Entry | Substrate | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| 1 | Styrene | 95 | 94 |

| 2 | 4-Trifluoromethylstyrene | 98 | 95 |

| 3 | 4-Chlorostyrene | 96 | 94 |

| 4 | Substrate with Ester Group | 92 | 90 |

| 5 | Substrate with Ferrocene (B1249389) Group | 81 | 92 |

Asymmetric Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry for the formation of C-C and C-heteroatom bonds. The development of chiral ligands for asymmetric cross-coupling reactions allows for the enantioselective synthesis of complex chiral molecules, particularly those possessing axial or planar chirality. While ferrocene derivatives are frequently synthesized via cross-coupling methods, their application as ligands in asymmetric cross-coupling reactions is also a significant area of research. torontomu.caresearchgate.net For example, planar chiral ferrocene-based bidentate ligands have been successfully applied in several asymmetric catalytic reactions, demonstrating excellent yields and enantioselectivities. nih.gov The development of these reactions is crucial for constructing complex chiral architectures from simpler, readily available starting materials.

Palladium-Catalyzed Asymmetric Allylic Alkylation

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful and well-established method for the construction of stereogenic centers. In these reactions, a chiral ligand is employed to control the enantioselectivity of the nucleophilic attack on a palladium-allyl intermediate. Chiral ferrocenyl ligands, owing to their unique structural and electronic properties, have proven to be highly effective in this transformation.

The general mechanism involves the oxidative addition of a palladium(0) complex to an allylic substrate, forming a η³-allylpalladium(II) complex. The chiral ferrocenyl ligand, coordinated to the palladium center, creates a chiral environment that directs the incoming nucleophile to one of the two allylic termini, leading to the formation of an enantioenriched product.

Research in this area has demonstrated that the steric and electronic properties of the ferrocenyl ligand are crucial in achieving high levels of enantioselectivity. For instance, the use of ferrocenylphosphine-amidine ligands with both central and planar chirality has been shown to be effective in the palladium-catalyzed asymmetric allylic substitution of 1,3-diphenylallylic systems, achieving up to 96% enantiomeric excess (ee) with a 98% yield. nih.gov The matched combination of central and planar chirality in these ligands was found to be essential for high stereocontrol. nih.gov

Below is a table summarizing representative results for palladium-catalyzed asymmetric allylic alkylation using chiral ferrocenyl ligands.

| Entry | Allylic Substrate | Nucleophile | Chiral Ferrocenyl Ligand | Yield (%) | ee (%) |

| 1 | 1,3-diphenyl-2-propenyl acetate | dimethyl malonate | (R,Sp)-ferrocenylphosphine-amidine | 98 | 96 |

| 2 | 1,3-diphenyl-2-propenyl acetate | dimethyl malonate | chiral phosphine-hydrazone ligand | good | up to 84 |

| 3 | rac-1,3-diphenylprop-2-en-1-yl pivalate | dimethyl malonate | chiral phosphine-triazine ligand | good | 90 |

Data is compiled from studies on various chiral ferrocenyl ligands and may not be specific to (r,r)-Methyl-ferrocelane.

C–H Functionalization and Distal C–H Activation

The direct functionalization of carbon-hydrogen (C–H) bonds is a highly sought-after transformation in organic synthesis due to its atom and step economy. Ferrocene derivatives have emerged as important scaffolds in the development of catalysts and directing groups for C–H activation. A significant challenge in this field is achieving regioselectivity, particularly at positions remote from existing functional groups (distal C–H activation).

Recent advancements have demonstrated the feasibility of distal C–H functionalization of monosubstituted ferrocenes, leading to the synthesis of 1,3-disubstituted derivatives. digitellinc.com This is a challenging task as it requires bypassing the more sterically accessible and electronically favored C-2 position. These transformations are often achieved using a directing group that positions a transition metal catalyst, typically palladium, in proximity to the target C-H bond. The catalyst then facilitates the cleavage of the C-H bond and subsequent coupling with a reaction partner.

For example, a palladium(II)/mono-N-protected amino acid (MPAA) catalytic system has been successfully employed for the distal C–H functionalization of ferrocenylmethylamine with various olefins. digitellinc.com This methodology proceeds through a proposed highly strained 12-membered palladacycle intermediate, highlighting the intricate mechanistic pathways involved in these reactions. digitellinc.com While specific examples using this compound are not documented, the principles established with other chiral ferrocene derivatives underscore the potential for developing enantioselective distal C–H functionalization reactions.

Asymmetric Arylation and Alkenylation of Ketones

The catalytic asymmetric addition of organometallic reagents to ketones is a fundamental method for synthesizing chiral tertiary alcohols, which are prevalent structural motifs in natural products and pharmaceuticals. The development of efficient and highly enantioselective methods for the arylation and alkenylation of ketones remains a significant area of research.

While the direct application of this compound in this context is not widely reported, related chiral ligands have been instrumental in advancing this field. For instance, nickel-catalyzed asymmetric alkenylation and arylation of aryl ketones with organoboron reagents have been developed, providing access to chiral tertiary allylic and diaryl alcohols in high yields and with excellent enantioselectivities. researchgate.net These reactions often proceed via a 1,5-metalate shift strategy and demonstrate good functional group tolerance. researchgate.net

The role of the chiral ligand is to control the facial selectivity of the addition of the organometallic nucleophile to the ketone carbonyl. The steric and electronic properties of the ligand create a chiral pocket around the metal center, which dictates the stereochemical outcome of the reaction.

The following table presents illustrative data for the asymmetric arylation of ferrocenyl ketones, a closely related transformation, showcasing the potential of chiral catalysts in these reactions.

Data is for the palladium-catalyzed asymmetric C-H arylation of ferrocenyl ketones, a related transformation, and not specific to this compound.

Applications in Domino and Cascade Reactions

Domino and cascade reactions are powerful synthetic strategies that allow for the formation of multiple chemical bonds in a single operation, without the isolation of intermediates. These processes are highly efficient in terms of atom economy, step count, and resource utilization, making them ideal for the synthesis of complex molecules. A cascade reaction is defined as a process involving at least two consecutive reactions where each subsequent reaction occurs due to the chemical functionality formed in the previous step. nih.gov

The development of catalytic asymmetric domino and cascade reactions is a frontier in organic synthesis. Chiral catalysts, including those based on ferrocene, can potentially orchestrate a sequence of stereoselective transformations, leading to the rapid construction of complex chiral architectures from simple starting materials.

Intramolecular oxidative difunctionalizations are a class of domino reactions where two new functional groups are introduced into a molecule in a single oxidative step, often accompanied by the formation of a new ring. These reactions can be initiated by a catalytic amount of an oxidant, with the catalyst facilitating the transfer of oxidizing equivalents and controlling the stereoselectivity.

The application of chiral ferrocene-based catalysts in cascade reactions for the synthesis of complex molecules is an emerging area of research. The modular nature of ferrocene ligands allows for the fine-tuning of their steric and electronic properties to control the multiple bond-forming events in a cascade sequence.

For example, a domino Knoevenagel-hetero-Diels-Alder reaction has been developed for the synthesis of complex heterocyclic compounds. rsc.org While not involving a ferrocene catalyst, this illustrates the type of complex transformations where a well-designed chiral catalyst could be employed to control the stereochemical outcome of multiple steps. The key to a successful catalytic cascade is the compatibility of the catalyst with all the intermediates and reaction conditions in the sequence.

Emerging Catalytic Transformations

The field of catalysis is constantly evolving, with new and innovative transformations being discovered. Ferrocene-based catalysts continue to play a significant role in these developments due to their unique properties.

One emerging area is the use of ferrocene derivatives in redox-switchable catalysis. researchgate.net The ability of the iron center in ferrocene to be reversibly oxidized and reduced allows for the catalytic activity to be turned "on" and "off" by the addition of an external oxidant or reductant. This concept has been demonstrated in isomerization reactions where the catalytic activity of a rhodium complex bearing a ferrocenyl ligand was significantly enhanced upon oxidation of the ferrocene moiety. researchgate.net

Furthermore, the development of new C-H functionalization reactions catalyzed by 3d transition metals, including iron, is a growing field. rsc.org These methods offer a more sustainable and economical alternative to precious metal catalysts. The inherent iron center in ferrocene-based ligands could potentially participate directly in such catalytic processes, opening up new avenues for reaction discovery.

The application of ferrocene derivatives in photoredox catalysis is another exciting frontier. The photochemical properties of ferrocene and its derivatives could be harnessed to develop new light-driven catalytic transformations, contributing to the development of more sustainable and environmentally friendly synthetic methodologies.

Structure Activity/selectivity Relationships of R,r Methyl Ferrocelane Based Ligands

Influence of Ferrocenyl Backbone Substituents on Catalytic Performance

The ferrocene (B1249389) backbone of (r,r)-Methyl-ferrocelane serves as a rigid and sterically defined scaffold. The introduction of various substituents onto this backbone can profoundly impact the ligand's electronic and steric properties, thereby modulating the catalytic performance of its metal complexes.

The electronic nature of substituents on the cyclopentadienyl (B1206354) rings can alter the electron density at the metal center, influencing its reactivity. Electron-donating groups can enhance the electron-donating ability of the phosphine (B1218219) moieties, potentially leading to increased catalytic activity in certain reactions. Conversely, electron-withdrawing groups can diminish the electron density at the metal, which may be beneficial for reactions that favor a more electrophilic catalyst.

Steric hindrance is another critical factor. Bulky substituents on the ferrocenyl backbone can create a more defined chiral pocket around the metal center, enhancing enantioselectivity by dictating the orientation of the substrate. However, excessive steric bulk can also impede substrate access to the active site, leading to a decrease in reactivity. The strategic placement of substituents is therefore crucial for achieving an optimal balance between selectivity and activity.

| Substituent | Position | Electronic Effect | Steric Effect | Impact on Catalysis |

| Methyl | Varies | Electron-donating | Moderate | Can enhance activity and selectivity |

| Phenyl | Varies | Electron-withdrawing (inductive), Electron-donating (resonance) | Significant | Can improve enantioselectivity through steric interactions |

| Trifluoromethyl | Varies | Strongly electron-withdrawing | Moderate | May enhance catalyst stability and alter selectivity |

Stereochemical Purity and its Impact on Enantioselectivity

In asymmetric catalysis, the enantiomeric purity of the chiral ligand is of utmost importance. The presence of even small amounts of the opposite enantiomer can have a detrimental effect on the enantioselectivity of the catalyzed reaction. This is because the two enantiomers of the catalyst will generate the two enantiomers of the product, leading to a lower enantiomeric excess (ee).

For this compound-based ligands, ensuring high stereochemical purity is a critical aspect of their synthesis and application. The "(r,r)" designation refers to the specific absolute configuration of the chiral centers within the ligand. Any deviation from this configuration can lead to a mixture of diastereomeric catalysts, each potentially exhibiting different catalytic activities and selectivities.

The impact of stereochemical impurity can be illustrated by the following hypothetical scenario in an asymmetric hydrogenation reaction:

| % (r,r)-Ligand | % (s,s)-Ligand | Product Enantiomeric Excess (% ee) |

| 100 | 0 | >99 |

| 99 | 1 | ~98 |

| 95 | 5 | ~90 |

| 90 | 10 | ~80 |

As the data suggests, a linear relationship often exists between the enantiomeric purity of the ligand and the enantiomeric excess of the product. Therefore, rigorous purification and analytical methods are essential to ensure the stereochemical integrity of this compound-based ligands for achieving high levels of enantioselectivity.

Ligand Design Principles for Enhanced Reactivity and Selectivity

The rational design of ligands is a key strategy for developing highly efficient and selective catalysts. For this compound-based systems, several design principles have been explored to enhance their performance.

Steric and Electronic Tuning of Phospholane (B1222863) Moieties

The phospholane rings in this compound are crucial for its catalytic activity. The phosphorus atoms act as the primary donor sites for coordination to the metal center. Modifying the substituents on these phospholane rings provides a powerful means to fine-tune the steric and electronic properties of the ligand.

Steric Tuning: The size and shape of the substituents on the phospholane rings can significantly influence the steric environment around the metal. Introducing bulkier groups can create a more constrained chiral pocket, leading to higher enantioselectivity. For instance, replacing methyl groups with larger alkyl or aryl groups can enhance the steric differentiation of the prochiral faces of a substrate.

Electronic Tuning: The electronic properties of the phospholane moieties can be modulated by introducing substituents with different electronic characteristics. Electron-donating substituents on the phospholane rings can increase the electron density on the phosphorus atoms, making the ligand a stronger donor. This can lead to a more electron-rich and potentially more reactive metal center. Conversely, electron-withdrawing groups can decrease the ligand's donor strength, which can be advantageous in certain catalytic transformations.

Evaluation of Diverse Donor Atoms and Ligand Architectures

While phosphine donors are prevalent in this compound-based ligands, the exploration of other donor atoms and ligand architectures offers opportunities for discovering novel catalytic activities. The introduction of nitrogen, oxygen, or sulfur donor atoms in place of or in addition to phosphorus can lead to ligands with different coordination properties and electronic profiles.

Comparative Studies with Other Chiral Ferrocene Ligands and Beyond

To contextualize the performance of this compound-based ligands, it is essential to compare their catalytic efficacy with other established chiral ferrocene ligands and even ligands from different structural classes. Such comparative studies provide valuable insights into the unique advantages and potential limitations of the this compound scaffold.

Commonly used chiral ferrocene ligands for comparison include those based on the Josiphos, Taniaphos, and Mandyphos families. These ligands feature different substitution patterns and chiral elements on the ferrocene core.

| Ligand Family | Key Structural Feature | Typical Applications |

| This compound | Chiral phospholane rings on a ferrocene backbone | Asymmetric hydrogenation, C-C bond formation |

| Josiphos | Planar and central chirality with a secondary phosphine | Asymmetric hydrogenation of ketones and imines |

| Taniaphos | Planar chirality with a phosphine and an amino group | Rhodium-catalyzed asymmetric hydrogenation |

| Mandyphos | C2-symmetric bis(diphenylphosphino)ferrocene derivative | Asymmetric hydrogenation, hydrosilylation |

Comparative studies often involve screening a panel of ligands in a specific catalytic reaction under identical conditions. The results, typically in terms of conversion, yield, and enantioselectivity, allow for a direct assessment of the relative performance of each ligand. These studies are crucial for identifying the optimal catalyst for a given transformation and for advancing the fundamental understanding of how ligand structure dictates catalytic outcomes.

Future Directions and Challenges in R,r Methyl Ferrocelane Research

Development of Novel Synthetic Strategies for Enhanced Efficiency

The future development of (r,r)-Methyl-ferrocelane-based catalysts is intrinsically linked to the innovation of more efficient and sustainable synthetic routes. Traditional methods for preparing planar chiral ferrocenes often rely on chiral resolution or the use of stoichiometric chiral auxiliaries, which can be inefficient and generate significant waste. Modern research is pivoting towards catalytic asymmetric methods that offer higher atom and step economy.

A primary future direction is the expanded application of transition-metal-catalyzed C-H bond functionalization . This powerful strategy allows for the direct and enantioselective introduction of functional groups onto the ferrocene (B1249389) backbone, bypassing the need for pre-functionalized substrates. mdpi.com For instance, palladium, rhodium, and cobalt-catalyzed processes have demonstrated high efficiency and selectivity in creating planar chirality. mdpi.commdpi.com The development of novel directing groups and chiral ligands for these transformations will be crucial for synthesizing a broader array of this compound analogues with tailored steric and electronic properties.

Key research goals in this area include:

Improving catalyst turnover numbers (TON) to reduce catalyst loading and cost.

Expanding the scope of C-H functionalization to include a wider range of coupling partners (e.g., alkynes, amines, ethers).

Developing diastereoselective methods to create ligands that combine both planar and central chirality with high control. ethz.ch

Exploration of New Catalytic Applications and Substrate Classes

While ferrocene-based ligands have a storied history in asymmetric hydrogenation and allylic alkylation, a significant area of future growth lies in their application to a wider range of catalytic transformations and challenging substrate classes. rsc.orgwikipedia.org The unique structural and electronic properties of this compound derivatives make them promising candidates for reactions where traditional ligands may fall short.

Future exploration is expected to focus on several key areas:

Cross-Coupling Reactions: Ferrocene-based ligands have been extensively used in various cross-coupling reactions. researchgate.net Future work will likely target challenging couplings, such as those involving C-H activation or the use of less reactive electrophiles.

Asymmetric Amination and Arylation: The development of catalysts for the direct asymmetric functionalization of amines and arenes remains a high-priority goal in organic synthesis. researchgate.net

Polymerization Reactions: The redox activity of the ferrocene core can be harnessed to control polymerization processes, opening avenues for creating novel stereoregular polymers. researchgate.net

Photoredox Catalysis: The electrochemical properties of ferrocene make it an ideal component in photoredox catalytic cycles, where it can act as a reversible electron donor or acceptor.

The table below outlines current and potential future applications for catalysts derived from this compound.

| Catalytic Reaction | Current Status | Future Exploration | Key Substrate Classes |

| Asymmetric Hydrogenation | Well-established | Broader scope of ketones, imines, and olefins | Prochiral ketones, functionalized alkenes |

| Asymmetric Allylic Alkylation | High efficiency demonstrated | Regio- and enantioselective reactions of complex substrates | Monosubstituted allyl substrates, prochiral nucleophiles |

| Cross-Coupling Reactions | Widely used | C-H activation, difficult coupling partners | Unactivated arenes, secondary alkyl halides |

| Cycloaddition Reactions | Gold(I)-catalyzed examples exist rsc.org | Tandem and cascade reactions | 1,6-enynes, dienes, dipolarophiles |

| Photoredox Catalysis | Emerging | Merging with other catalytic cycles | Radically-generated intermediates |

By expanding the catalytic repertoire of this compound, researchers can unlock new synthetic pathways to complex and valuable molecules.

Integration with Flow Chemistry and Sustainable Methodologies

The principles of green chemistry are increasingly guiding catalyst design, emphasizing the need for recyclable, stable, and highly active systems. A major challenge for homogeneous catalysts like those derived from this compound is their separation from the reaction products. Future research will heavily focus on integrating these catalysts into more sustainable processes, particularly continuous flow systems.

Heterogenization is a key strategy to achieve this. By immobilizing the chiral ferrocene catalyst onto a solid support, it can be easily recovered and reused, reducing waste and cost. acs.org Promising approaches include:

Anchoring to Polymers: Covalently linking the ligand to a polymer backbone, such as polystyrene, allows for simple filtration and reuse. nih.gov

Incorporation into Metal-Organic Frameworks (MOFs): Integrating ferrocene units into the rigid, porous structures of MOFs can enhance stability and create a well-defined catalytic environment suitable for flow reactors. ethz.chresearchgate.net

Use of Dendrimers: Large, dendritic structures functionalized with catalytic sites can bridge the gap between homogeneous and heterogeneous catalysis, enabling recovery via nanofiltration. jst.go.jp

These immobilized catalysts are particularly well-suited for continuous flow chemistry . nih.gov Flow reactors offer superior control over reaction parameters, enhanced safety, and the potential for automated, large-scale production. A system that combines an immobilized this compound catalyst within a packed-bed flow reactor represents a significant step towards sustainable industrial-scale asymmetric synthesis. nih.gov Furthermore, the inherent redox activity of the ferrocene moiety can be exploited in redox-switchable catalysis, where the catalyst's activity can be turned "on" or "off" by an external stimulus, adding another layer of control and sustainability. mdpi.com

Advanced Computational Modeling for Predictive Ligand Design

The traditional approach to ligand development often involves the laborious synthesis and screening of large libraries. Advanced computational modeling offers a powerful alternative, enabling the in silico design and evaluation of new ligands before they are ever synthesized in the lab. For this compound research, computational chemistry is poised to become an indispensable tool for accelerating discovery.

Density Functional Theory (DFT) is a key method used to study the electronic structure and geometry of ferrocene-based systems. acs.org Future applications in this area will focus on:

Predicting Catalyst Performance: By modeling the transition states of catalytic reactions, researchers can predict the enantioselectivity and reactivity of new ligand designs. This allows for the rational, targeted synthesis of ligands with improved properties.

Understanding Ligand-Substrate Interactions: Computational models can provide detailed, atomistic insight into the non-covalent interactions that govern stereoselectivity, helping to explain experimental observations and guide the design of more effective catalysts.

Tuning Electronic Properties: The redox potential of the ferrocene core can be precisely tuned by adding electron-donating or electron-withdrawing substituents. DFT calculations can accurately predict these effects, allowing for the design of redox-switchable catalysts or catalysts optimized for specific electronic demands. acs.org

By integrating computational predictions with experimental validation, the development cycle for new this compound-based ligands can be dramatically shortened, leading to more rapid innovation.

Elucidating Complex Reaction Networks and Catalyst Deactivation Mechanisms

A persistent challenge in catalysis is understanding the full lifecycle of the catalyst, including its activation, resting states, and eventual deactivation. For this compound systems, particularly those that involve the ferrocene/ferrocenium (B1229745) redox couple, the reaction networks can be complex and catalyst stability can be a limiting factor. researchgate.net

Future research must employ advanced analytical and spectroscopic techniques to probe these mechanisms in real-time. This includes in situ NMR and IR spectroscopy, as well as sophisticated kinetic studies. A critical area of investigation is catalyst deactivation . Potential deactivation pathways for ferrocene-based catalysts include:

Oxidative Decomposition: The ferrocenium cation, while catalytically active in many oxidation reactions, can be unstable and prone to decomposition, especially in solution. researchgate.net

Ligand Degradation: The phosphine (B1218219) or other donor groups on the ligand can be susceptible to oxidation or other side reactions under catalytic conditions.

Fouling: Insoluble byproducts, such as polymers or "humins," can deposit on the catalyst surface, blocking active sites. nih.gov

Poisoning: Impurities in the starting materials or solvents can irreversibly bind to the active metal center, inhibiting catalysis.

The table below summarizes common deactivation mechanisms and potential mitigation strategies.

| Deactivation Mechanism | Description | Potential Mitigation Strategy |

| Poisoning | Irreversible binding of impurities (e.g., sulfur) to the active site. | Use of high-purity reagents and solvents; introduction of scavenger agents. |

| Fouling | Deposition of insoluble materials (e.g., polymers) on the catalyst. nih.gov | Optimization of reaction conditions (temperature, concentration); catalyst immobilization. |

| Thermal Degradation | Structural changes or decomposition of the catalyst at high temperatures. | Design of more thermally robust ligands; use of milder reaction conditions. |

| Chemical Degradation | Decomposition of the ligand or metal complex via side reactions (e.g., oxidation). researchgate.net | Conducting reactions under an inert atmosphere; tuning ligand electronics for greater stability. |

A deeper mechanistic understanding of both the productive catalytic cycle and the competing deactivation pathways is essential for designing the next generation of robust and long-lived catalysts based on the this compound framework.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for (r,r)-Methyl-ferrocelane, and how can researchers optimize yield and enantiomeric purity?

- Methodological Answer : Begin by reviewing literature on organometallic synthesis, focusing on chiral induction methods (e.g., asymmetric catalysis or kinetic resolution). Use the PICOT framework to structure experiments:

- Population : Reaction substrates (e.g., precursors, catalysts).

- Intervention : Variation of temperature, solvent polarity, or catalyst loading.

- Comparison : Yield and enantiomeric excess (EE) across conditions.

- Outcome : Identification of optimal parameters.